1-Phenylquinolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40695-01-0 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-phenylquinolin-4-one |
InChI |
InChI=1S/C15H11NO/c17-15-10-11-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-11H |
InChI Key |
NAHYSCOZQVJEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylquinolin 4 1h One and Its Analogues
Classical Cyclization Reactions
Several established methods for the synthesis of the quinolin-4-one core rely on the cyclization of aniline (B41778) derivatives. mdpi.com These classical reactions, though some were developed in the late 19th century, remain relevant in organic synthesis. mdpi.comresearchgate.net
Gould–Jacobs Methodology
The Gould-Jacobs reaction is a key thermal cyclization method for constructing the quinolin-4-one backbone. mdpi.comwikipedia.org The process begins with the condensation of an aniline with an alkoxy methylenemalonic ester or an acyl malonic ester to form an anilidomethylenemalonic ester. wikipedia.org This intermediate then undergoes a 6-electron cyclization upon heating to yield a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in the 4-oxo form. wikipedia.org Subsequent saponification and decarboxylation produce the desired 4-hydroxyquinoline (B1666331). wikipedia.org
The reaction mechanism involves a nucleophilic attack by the amine nitrogen, followed by the loss of an alcohol to create the condensation product. wikiwand.com A subsequent 6-electron cyclization with the elimination of another alcohol molecule results in the formation of the quinoline (B57606) ring. wikiwand.com This method is particularly effective for anilines that have electron-donating groups at the meta-position. wikipedia.org
For instance, heating aniline with diethyl ethoxymethylenemalonate at 100°C produces Schiff bases, which can then be cyclized to ethyl 4(1H)-quinolone-3-carboxylates in refluxing diphenyl ether. rsc.org
Table 1: Key Steps in the Gould-Jacobs Reaction
| Step | Description |
| 1. Condensation | Aniline reacts with a malonic acid derivative (e.g., ethyl ethoxymethylenemalonate) to form an anilidomethylenemalonic ester. wikipedia.org |
| 2. Cyclization | The intermediate undergoes thermal benzannulation to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org |
| 3. Saponification | The ester group is hydrolyzed to a carboxylic acid using a base like sodium hydroxide. wikipedia.org |
| 4. Decarboxylation | The carboxylic acid is heated to yield the final 4-hydroxyquinoline product. wikipedia.org |
Conrad–Limpach Methodology
Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to generate 4-hydroxyquinolines through a Schiff base intermediate. wikipedia.orgsynarchive.com The reaction mechanism starts with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a tetrahedral intermediate. wikipedia.orgsmolecule.com This is followed by protonation and dehydration to form a Schiff base, which then undergoes keto-enol tautomerization before an electrocyclic ring-closing reaction. wikipedia.orgsmolecule.com
A critical and often rate-determining step is the high-temperature annulation of the Schiff base, typically requiring temperatures around 250 °C. wikipedia.orgsynarchive.com The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization, with reports of yields increasing to 95% in many cases. wikipedia.org
Recent modifications of this method have been employed in the synthesis of complex natural products. For example, the total synthesis of waltherione F utilized the Conrad-Limpach synthesis of the quinolin-4(1H)-one scaffold as a key step. researchgate.net
Biere-Seelen Synthesis
The Biere-Seelen approach, developed in 1979, provides a route to quinoline-4-ones starting from methyl anthranilate. mdpi.comresearchgate.net The synthesis commences with a Michael addition of dimethyl acetylenedicarboxylate (B1228247) to methyl anthranilate, yielding an enaminoester. mdpi.com This intermediate is then cyclized in the presence of a strong base to form a diester, which upon regioselective hydrolysis at the 2-position with aqueous sodium hydroxide, gives the desired ester. mdpi.com
Dieckmann Condensation
The Dieckmann condensation is an intramolecular reaction of diesters that leads to the formation of cyclic β-ketoesters. mdpi.com In the context of quinolin-4-one synthesis, the reaction of methyl anthranilate with methyl acrylate (B77674) can produce a diester. mdpi.com This diester then undergoes intramolecular cyclization in the presence of a base like sodium hydride to yield a dihydroquinolinone, which is subsequently oxidized to the quinolin-4-one. mdpi.com This method has been utilized in the synthesis of various heterocyclic systems, including pyranoquinolines. chemicalpapers.com
Snieckus Synthesis
The Snieckus synthesis is a valuable method for preparing 3-substituted quinolin-4-ones. mdpi.com This approach involves a regioselective sequence of ortho-metallation reactions followed by amination. mdpi.com The condensation of an anthranilic acid amide with a ketone forms an imine, which is then treated with a strong base like lithium diisopropylamide (LDA) to induce cyclization and form the quinolin-4-one. mdpi.com This method is advantageous due to the availability of substituted anthranilic acid amides and the relatively mild conditions of the base-promoted reaction. mdpi.com
Camps Cyclization of N-(2-Acylaryl)amides
In 1899, Rudolf Camps introduced a method for synthesizing quinolin-2-ones and quinolin-4-ones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comwikipedia.org The regioselectivity of the Camps cyclization, leading to either a quinolin-4-one or a quinolin-2-one, is dependent on the substrate's structure and the reaction conditions. mdpi.comwikipedia.org
The mechanism for the formation of quinolin-4-one involves an intramolecular aldol (B89426) condensation. mdpi.com When a strong base is used, a proton is removed from the methylene (B1212753) group adjacent to the ketone, and the resulting enolate attacks the amide carbonyl group. mdpi.com The subsequent elimination of water from the alcohol intermediate yields the quinolin-4-one. mdpi.com Buchwald's group developed a rapid two-step synthesis of 2-aryl- and 2-vinylquinolin-4-ones using a copper-catalyzed amidation of 2-halogenoacetophenones followed by a Camps cyclization, achieving good to excellent yields. mdpi.comnih.gov
Table 2: Comparison of Classical Synthetic Methodologies
| Synthetic Method | Starting Materials | Key Features |
| Gould–Jacobs | Anilines, alkoxy methylenemalonic esters | Thermal cyclization, effective for anilines with electron-donating groups. mdpi.comwikipedia.org |
| Conrad–Limpach | Anilines, β-ketoesters | High-temperature cyclization, yields improved with high-boiling solvents. wikipedia.orgsynarchive.com |
| Biere-Seelen | Methyl anthranilate, dimethyl acetylenedicarboxylate | Michael addition followed by base-catalyzed cyclization. mdpi.com |
| Dieckmann Condensation | Diesters (from methyl anthranilate and methyl acrylate) | Intramolecular cyclization to form a β-ketoester, followed by oxidation. mdpi.com |
| Snieckus Synthesis | Anthranilic acid amides, ketones | Good for 3-substituted quinolin-4-ones, uses ortho-metallation. mdpi.com |
| Camps Cyclization | N-(2-Acylaryl)amides | Base-catalyzed intramolecular aldol condensation, regioselectivity depends on conditions. mdpi.comwikipedia.org |
Knorr Quinoline Cyclization (Acid Catalysis)
The Knorr quinoline synthesis is a fundamental method for preparing quinoline derivatives, specifically 2-hydroxyquinolines, through the intramolecular cyclization of β-ketoanilides in the presence of a strong acid, such as sulfuric acid. wikipedia.orgorientjchem.org This reaction proceeds via electrophilic aromatic substitution followed by the elimination of water. wikipedia.org While the primary product is typically a 2-hydroxyquinoline, the formation of 4-hydroxyquinolines can be a competing pathway under certain reaction conditions. wikipedia.org
The synthesis of 4-phenylquinolin-2(1H)-one derivatives has been achieved using the Knorr quinoline synthesis. nih.gov The process generally involves the initial alkoxycarbonylation of a substituted acetophenone (B1666503) with a reagent like diethyl carbonate to form a benzoylacetate intermediate. This intermediate is then condensed with an aniline, such as 3,4-methylenedioxy aniline, to produce the corresponding benzoylacetanilide. Subsequent cyclization of this key intermediate, often facilitated by excess polyphosphoric acid (PPA) at elevated temperatures (100–110 °C), yields the desired 4-phenylquinolin-2(1H)-one derivatives. nih.govresearchgate.net The use of PPA in a solvent-free procedure has been shown to be an effective method for the Knorr cyclisation of N-ethoxycarbonyl protected ω-amino-β-keto anilides, providing a direct route to 4-aminoalkyl quinolin-2-one derivatives. mdpi.com
A 2007 study proposed a revised reaction mechanism based on NMR spectroscopy and theoretical calculations, suggesting that an O,O-dicationic intermediate (a superelectrophile) is favored over the previously proposed N,O-dicationic intermediate. wikipedia.org For preparative purposes, triflic acid has been recommended as an effective catalyst for the Knorr cyclization. wikipedia.org
Friedländer Quinoline Synthesis
The Friedländer synthesis is a widely utilized and straightforward method for constructing quinoline rings. nih.govjk-sci.com It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive methylene group (a ketone or aldehyde with an α-methyl group), followed by cyclodehydration. jk-sci.comwikipedia.orgpharmaguideline.com This reaction can be catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid), bases (e.g., sodium hydroxide, piperidine), or simply by heat. jk-sci.comwikipedia.orgresearchgate.net
Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol condensation between the 2-amino substituted carbonyl compound and the second carbonyl compound, forming an aldol adduct. This intermediate then undergoes dehydration to an unsaturated carbonyl compound, which subsequently forms an imine that cyclizes to the quinoline. The second proposed mechanism begins with the formation of a Schiff base, followed by an Aldol-type reaction and subsequent elimination to yield the final quinoline product. wikipedia.org
Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, a catalyst-free Friedländer reaction has been successfully conducted in water at 70°C, offering high yields and avoiding the use of hazardous catalysts and solvents. organic-chemistry.org Microwave-assisted Friedländer synthesis has also been shown to significantly reduce reaction times and improve yields. smolecule.com A solvent-free approach using poly(phosphoric acid) as an assisting agent has been effectively employed for the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one. nih.govacs.org
Skraup Synthesis
The Skraup synthesis is a classic and versatile method for preparing quinolines, first described in 1880. iipseries.orgnumberanalytics.com The reaction involves heating an aromatic amine (like aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent (commonly nitrobenzene). pharmaguideline.comnumberanalytics.com The reaction is initiated by the dehydration of glycerol to acrolein by the concentrated sulfuric acid. pharmaguideline.com The aniline then undergoes a conjugate addition to the acrolein, and the resulting intermediate cyclizes and is subsequently oxidized to form the quinoline ring. pharmaguideline.comnumberanalytics.com
The Skraup synthesis is known for its versatility, as a wide range of substituted quinolines can be prepared by using appropriately substituted anilines, provided the reagents can withstand the harsh acidic conditions. google.com However, the reaction can sometimes produce mixtures of products that are difficult to separate, especially when the oxidizing agent is a nitro compound that gets reduced to an amine, which can also participate in the reaction. scispace.com To circumvent the use of strong oxidizing agents like nitrobenzene, modifications have been developed, such as using arsenic oxide as the oxidizing medium. scispace.com
Pfitzinger Synthesis
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound (an aldehyde or ketone) in the presence of a base. wikipedia.orgscribd.com The base, typically potassium hydroxide, hydrolyzes the amide bond of isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org The carboxylic acid group can later be removed through pyrolysis with calcium oxide to afford the corresponding substituted quinoline. pharmaguideline.com
The Pfitzinger reaction is a valuable tool for accessing quinoline-4-carboxylic acids, which are important precursors for various biologically active molecules. researchgate.netscribd.com The reaction has been applied to the synthesis of various complex quinoline derivatives, including those fused with other heterocyclic systems. ias.ac.injocpr.com
Doebner Synthesis
The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids. wikipedia.org It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. wikipedia.orgjptcp.com The exact mechanism is not definitively established, but two plausible pathways have been proposed. wikipedia.org One pathway suggests an initial aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. Subsequent cyclization and dehydration lead to the quinoline-4-carboxylic acid. wikipedia.org An alternative mechanism proposes the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org
Recent developments in the Doebner reaction have focused on improving its efficiency, especially for anilines bearing electron-withdrawing groups, which are known to give low yields under conventional conditions. nih.govacs.org A "Doebner hydrogen-transfer reaction" has been developed that utilizes BF₃·THF as a catalyst and proceeds via a dihydroquinoline intermediate that is subsequently oxidized. acs.orgthieme-connect.com Another modified, eco-friendly approach uses p-toluenesulfonic acid (p-TSA) as a catalyst in a water and ethylene (B1197577) glycol solvent system, which has shown excellent conversion rates and shorter reaction times, particularly for anilines with electron-donating groups. tandfonline.com
Doebner-Miller Synthesis
The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is a modification of the Skraup synthesis. wikipedia.orgslideshare.net It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form quinolines. wikipedia.orgsynarchive.com This reaction is typically acid-catalyzed. synarchive.com When the α,β-unsaturated carbonyl compound is generated in situ from two carbonyl compounds via an aldol condensation, the reaction is referred to as the Beyer method. wikipedia.org
A proposed mechanism for the Doebner-Miller reaction involves a fragmentation-recombination pathway. wikipedia.org The reaction is believed to proceed through the conjugate addition of the aniline to the enone, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine in a condensation reaction, followed by further reaction with another aniline molecule, cyclization, and aromatization to yield the final quinoline product. wikipedia.org The Doebner-Miller reaction using crotonaldehyde (B89634) and aniline, for example, yields 2-methylquinoline. usc.edu.au
Transition-Metal-Catalyzed Approaches
In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines and quinolinones, often offering milder reaction conditions and greater functional group tolerance compared to classical methods. nih.govscispace.com Palladium and copper catalysts have been particularly prominent in this area.
Palladium-catalyzed reactions have been extensively used for the synthesis of quinolin-2(1H)-ones and quinolin-4(1H)-ones. nih.gov These methods include coupling-cyclization reactions between 2-iodoanilines and α,β-unsaturated carbonyl compounds, as well as tandem amidation/aldol condensations. nih.gov Palladium-catalyzed intramolecular amidation of N-substituted-3,3-diarylacrylamides has also been shown to efficiently produce a range of 4-arylquinolin-2(1H)-ones. nih.gov Another innovative palladium-catalyzed approach involves the oxidative annulation of acrylamides with benzyne (B1209423) precursors to furnish a variety of quinolinones in a single step. acs.orgresearchgate.net Furthermore, a palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been developed, which proceeds without the need for any acid, base, or other additives. scispace.comrsc.org
Copper-catalyzed methods also provide efficient routes to substituted quinolines. organic-chemistry.orgthieme-connect.com An efficient cascade copper-catalyzed intermolecular Ullmann-type C-N coupling/enamine condensation reaction of ortho-acylanilines and alkenyl iodides has been reported to produce multisubstituted quinolines in good to excellent yields. organic-chemistry.org Glycine was identified as an effective ligand for this transformation. organic-chemistry.org Copper(I) iodide, promoted by a diamine ligand, has been used to catalyze the synthesis of quinolinones via cascade amidation/dehydrative cyclization reactions of 2-halobenzocarbonyls with 2-arylacetamides. thieme-connect.com Other copper-catalyzed domino reactions, such as those involving enaminones and 2-halobenzaldehydes, have also been developed to access various quinoline derivatives. rsc.org
Table 1: Summary of Classical Synthetic Methodologies
| Synthesis Name | Reactants | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Knorr Quinoline Cyclization | β-ketoanilide | Strong acid (e.g., H₂SO₄, PPA, Triflic acid) | 2-Hydroxyquinoline (major), 4-Hydroxyquinoline (minor) |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with active methylene group | Acid, base, or heat | Substituted quinoline |
| Skraup Synthesis | Aromatic amine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Substituted quinoline |
| Pfitzinger Synthesis | Isatin, Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acid |
| Doebner Synthesis | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | |
| Doebner-Miller Synthesis | Aniline, α,β-Unsaturated carbonyl compound | Acid (e.g., HCl) | Substituted quinoline |
Table 2: Overview of Transition-Metal-Catalyzed Approaches
| Catalyst | Reaction Type | Reactants | Product Type |
|---|---|---|---|
| Palladium | Coupling-cyclization | 2-Iodoaniline (B362364), α,β-Unsaturated carbonyl compound | 3-Substituted quinolin-2(1H)-one |
| Palladium | Intramolecular amidation | N-substituted-3,3-diarylacrylamide | 4-Arylquinolin-2(1H)-one |
| Palladium | Oxidative annulation | Acrylamide, Benzyne precursor | Quinolinone |
| Palladium | Oxidative cyclization | Aryl allyl alcohol, Aniline | Substituted quinoline |
| Copper | Ullmann-type C-N coupling/enamine condensation | ortho-Acylaniline, Alkenyl iodide | Multisubstituted quinoline |
| Copper | Cascade amidation/dehydrative cyclization | 2-Halobenzocarbonyl, 2-Arylacetamide | Quinolinone |
| Copper | Domino reaction | Enaminone, 2-Halobenzaldehyde | Substituted quinoline |
| Copper | C(sp3)-H activation-radical addition-cyclization | N-Fused quinolines nih.gov |
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed carbonylation reactions are a cornerstone in the synthesis of quinolin-4-ones, utilizing carbon monoxide as the carbonyl source. mdpi.com A notable method involves the coupling of 2-iodoanilines and terminal acetylenes under a carbon monoxide atmosphere. mdpi.com
A significant advancement in this area is the use of molybdenum hexacarbonyl as a solid, and therefore more manageable, source of carbon monoxide. mdpi.com This approach has been utilized in a carbonylative Sonogashira/cyclization sequence to produce functionalized 4-quinolones from 2-iodoanilines and alkynes. organic-chemistry.org The reaction can be performed under microwave irradiation, leading to the cyclized products in as little as 20 minutes, or as a one-pot, two-step sequence at room temperature. organic-chemistry.org
In a specific example, the reaction of 2-iodoaniline with phenylacetylene (B144264) in the presence of a palladium catalyst and molybdenum hexacarbonyl yields 2-phenylquinolin-4(1H)-one. The reaction proceeds through a Sonogashira carbonylation to form an alkynone intermediate, which then undergoes cyclization. mdpi.com
More recently, a dual-base system has been shown to enhance the selectivity of palladium-catalyzed carbonylative cyclization using iron pentacarbonyl as the carbon monoxide source. mdpi.com This method has been successfully applied to the synthesis of various 2-substituted quinolin-4(1H)-ones, including 2-phenyl, 2-(p-tolyl), and 2-(p-methoxyphenyl) derivatives, with good to excellent yields. mdpi.com
Table 1: Examples of Palladium-Catalyzed Carbonylative Synthesis of 4-Quinolone Analogues mdpi.com
| Entry | Aryl Iodide | Phenylacetylene | Product | Yield (%) |
| 1 | 2-Iodoaniline | Phenylacetylene | 2-Phenylquinolin-4(1H)-one | 85 |
| 2 | 2-Iodoaniline | 1-Ethynyl-4-methoxybenzene | 2-(p-Methoxyphenyl)quinolin-4(1H)-one | 82 |
| 3 | 2-Iodoaniline | 1-Ethynyl-3-methylbenzene | 2-(m-Tolyl)quinolin-4(1H)-one | 79 |
| 4 | 2-Iodoaniline | 1-Ethynyl-4-methylbenzene | 2-(p-Tolyl)quinolin-4(1H)-one | 86 |
| 5 | 2-Iodoaniline | 2-Ethynylthiophene | 2-(Thiophen-2-yl)quinolin-4(1H)-one | 73 |
| 6 | 4-Chloro-2-iodoaniline | Phenylacetylene | 6-Chloro-2-phenylquinolin-4(1H)-one | 51 |
Palladium-Catalyzed Intramolecular N-Arylation
The synthesis of quinolin-4(1H)-ones can also be achieved through palladium-catalyzed intramolecular N-arylation. This strategy is often part of a tandem, one-pot process. organic-chemistry.orgorganic-chemistry.org
One such approach begins with the intermolecular Michael addition of an amine to a (Z)-β-chlorovinyl ketone. organic-chemistry.orgorganic-chemistry.org This is followed by the elimination of a chloride ion to produce an enamine intermediate, with the initial Z-configuration being fully retained. organic-chemistry.orgorganic-chemistry.org These intermediates are then subjected to palladium-catalyzed intramolecular N-arylation to furnish the final quinolin-4(1H)-one products in good to excellent yields. organic-chemistry.orgorganic-chemistry.org This tandem sequence avoids the harsh conditions often associated with classical quinolone syntheses. organic-chemistry.org
Another variation involves a palladium-catalyzed tandem amination approach, reacting o-haloaryl acetylenic ketones with primary amines to afford functionalized 4-quinolones in very good yields. organic-chemistry.org This method has been successfully applied to the synthesis of both N-aryl and N-alkyl substituted 4-quinolones. rsc.org
Copper-Catalyzed Tandem C-N and C-C Bond Formation
A novel and environmentally friendly one-step method for constructing 2-substituted-4(1H)-quinolones utilizes a copper-catalyzed tandem C-N and C-C bond-formation reaction. nih.gov This protocol employs readily available aryl boronic acids (or their pinacolate esters) and nitriles as starting materials, with a cost-effective copper catalyst and oxygen from the air serving as a green oxidant. organic-chemistry.orgnih.gov
This method circumvents some of the issues associated with traditional methods, such as the use of starting materials with incompatible functional groups, or the need for expensive and hazardous reagents like palladium catalysts and carbon monoxide gas. nih.gov The proposed mechanism involves the formation of an aryl nitrilium ion through an intermolecular C-N bond-forming coupling between the aryl boron species and the nitrile group, which is then followed by a tandem intramolecular C-C bond formation. nih.gov
This versatile methodology has been successfully applied to the synthesis of a variety of 2-aryl- and 2-alkyl-4(1H)-quinolones and has even been extended to the formal total synthesis of the natural product punarnavine. nih.gov
Copper(I)-Catalyzed Direct Cyclization
An efficient synthesis of diverse 4-quinolones has been developed through the copper(I)-catalyzed direct cyclization of readily available primary anilines and alkynes. organic-chemistry.orgorganic-chemistry.org This method is notable for its mild reaction conditions, high functional-group tolerance, and its suitability for gram-scale synthesis. organic-chemistry.org
The reaction proceeds effectively with both N-alkyl- and N-aryl-substituted anilines, transforming them into the corresponding 4-quinolones. organic-chemistry.org The versatility of this method is further demonstrated by its successful application to thiophenols and phenols as substrates. organic-chemistry.org In a unique extension of this chemistry, secondary arylamines can be converted to dihydroepindolidiones. organic-chemistry.org
Cobalt(III)-Catalyzed C-H Coupling
Cobalt-catalyzed C-H activation has emerged as a powerful tool for the synthesis of quinolones. One such method involves the use of an enaminone directing group to facilitate a Co(III)-catalyzed C-H coupling with dioxazolones, followed by the deacylation of the installed amide group to yield the quinolone scaffold. organic-chemistry.org
This C-H amidation of arenes is promoted by a catalytic system typically consisting of Cp*Co(CO)I2, a base such as potassium acetate, and a silver salt like silver hexafluoroantimonate in a solvent such as 1,4-dioxane. rsc.org This procedure has proven effective for enaminones bearing a range of substituents, including electron-donating, electron-withdrawing, and halogen groups, generally providing the coupled products in excellent yields. rsc.org
Iron(III)-Catalyzed Oxidative Coupling
An iron(III)-catalyzed oxidative coupling provides a direct route to a broad range of 4-quinolones from less functionalized starting materials. researchgate.netorganic-chemistry.org This one-pot synthesis involves the intermolecular coupling of 2-amino phenyl ketones with either alcohols or methyl arenes. organic-chemistry.org
The reaction proceeds through the initial oxidation of the alcohol or methyl arene to an aldehyde, facilitated by an iron catalyst and di-tert-butyl peroxide. researchgate.netorganic-chemistry.org This is followed by a tandem sequence of condensation with the amine, a Mannich-type cyclization, and subsequent oxidation to form the final 4-quinolone ring. researchgate.netorganic-chemistry.org Optimization studies have identified Fe(OTs)3·6H2O as an effective catalyst for this transformation. organic-chemistry.org This method is notable for its versatility, tolerance of various functional groups, and successful demonstration on a gram scale. organic-chemistry.org
Table 2: Iron(III)-Catalyzed Synthesis of 4-Quinolone Derivatives organic-chemistry.org
| Entry | 2-Amino Phenyl Ketone | Alcohol/Methyl Arene | Product | Yield (%) |
| 1 | 2-Aminobenzophenone (B122507) | Ethanol | 2-Methyl-1-phenylquinolin-4(1H)-one | 85 |
| 2 | 2-Aminobenzophenone | Benzyl (B1604629) alcohol | 2,1-Diphenylquinolin-4(1H)-one | 92 |
| 3 | 2-Amino-5-chlorobenzophenone | Ethanol | 6-Chloro-2-methyl-1-phenylquinolin-4(1H)-one | 78 |
| 4 | 2-Amino-5-methylbenzophenone | Propan-1-ol | 2-Ethyl-6-methyl-1-phenylquinolin-4(1H)-one | 81 |
Palladium(II)-Catalyzed Dehydrogenative Cyclization
A recent development in quinolone synthesis is the palladium(II)-catalyzed dehydrogenative cyclization of 1-(2-aminoaryl)-3-arylpropan-1-ones to form 2-arylquinolin-4(1H)-ones, also known as aza-flavones. acs.orgacs.org This atom-economical method demonstrates excellent chemical compatibility and a broad substrate scope, with up to 25 derivatives being successfully synthesized. acs.orgacs.org
Kinetic studies have been performed to elucidate the reaction mechanism. acs.org Furthermore, the utility of this method has been highlighted by using the resulting 2-phenylquinolin-4(1H)-one as a common intermediate for the synthesis of other valuable quinoline derivatives, including 4-methoxyquinoline, N-methylquinoline-4(1H)-one, and 4-(pseudo)halogenated quinolines. acs.org This approach represents an efficient and selective means of constructing the quinoline core. mdpi.com
Silver-Catalyzed Carboxylation
Silver-catalyzed carboxylation has emerged as a valuable method for the synthesis of quinolinone derivatives. This approach often utilizes carbon dioxide (CO2) as a C1 source, offering a green and atom-economical pathway.
In 2014, a high-yield synthesis of 4-hydroxyquinolin-2(1H)-ones from o-alkynylaniline derivatives was reported. preprints.orgmdpi.com This reaction proceeds under an atmospheric pressure of CO2 in dimethylsulfoxide (DMSO), employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and silver nitrate (B79036) (AgNO3) as the catalyst. preprints.orgmdpi.com The yields for this C-C bond-forming reaction ranged from 70% to 97%. preprints.orgmdpi.com The silver catalyst is crucial for the sequential carboxylation and cyclization of alkyne derivatives under mild conditions. nih.gov
Another notable application of silver catalysis is in the synthesis of 3-acyl-4-arylquinolin-2(1H)-ones. A silver-catalyzed radical tandem cyclization of α-oxocarboxylic acids and N-arylcinnamamides in an aqueous solution provides a direct route to these compounds. organic-chemistry.org The reaction's selectivity can be controlled by adjusting the amount of the oxidant, potassium persulfate (K2S2O8), to yield either quinolin-2(1H)-ones or their dihydro derivatives. organic-chemistry.org The proposed mechanism involves the silver-induced formation of radicals, followed by decarboxylation, cyclization, and dehydrogenation. organic-chemistry.org
Table 1: Silver-Catalyzed Synthesis of Quinolone Derivatives
| Starting Material | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| o-Alkynylaniline derivatives | AgNO3, DBU, CO2, DMSO | 4-Hydroxyquinolin-2(1H)-ones | 70-97% | preprints.orgmdpi.com |
Organocatalytic and Metal-Free Strategies
In the quest for more sustainable and environmentally friendly synthetic methods, organocatalytic and metal-free strategies for the synthesis of 1-phenylquinolin-4(1H)-one and its analogues have gained significant attention. These approaches avoid the use of potentially toxic and expensive transition metals.
N-Heterocyclic Carbene-Catalyzed Synthesis
N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for a variety of organic transformations, including the synthesis of quinoline derivatives. researchgate.net One such application involves the indirect Friedländer annulation, where NHCs catalyze the reaction between 2-aminobenzyl alcohol and ketones. researchgate.net It is proposed that the NHC, generated in situ, facilitates a tandem proton and hydride transfer from the benzyl alcohol to the ketone. researchgate.net
NHC catalysis has also been employed in the enantioselective [3 + 3] annulation of 2-bromoenals with 2-amino-1H-indoles to produce chiral 2-aryl-2,3-dihydropyrimido[1,2-a]indol-4(1H)-ones in good yields and with high enantioselectivities. rsc.org Furthermore, NHCs can catalyze the annulation of in-situ activated α,β-unsaturated carboxylic acids with 2-(2-oxo-2-arylethyl)malononitrile to form polysubstituted cyclopentenes through a Michael addition, aldol condensation, and decarboxylation sequence. sioc-journal.cn
Phosphine-Mediated Redox Transformations
Phosphine-mediated reactions offer a metal-free alternative for the construction of the quinolone core. A notable example is the phosphine-mediated redox cyclization of 1-(2-nitroaryl)prop-2-ynones to afford 4-quinolone derivatives. researchgate.net
Base-Promoted Insertion Reactions
Base-promoted insertion reactions provide a transition-metal-free pathway to substituted quinolin-4(1H)-ones. organic-chemistry.org This method involves the insertion of ynones into the C-N σ-bond of amides, offering high atom economy and utilizing readily available starting materials. organic-chemistry.org
Oxidative Intramolecular Mannich Reactions
A metal-free, oxidative intramolecular Mannich reaction has been developed for the synthesis of a broad range of 2-arylquinolin-4(1H)-ones. organic-chemistry.orgorganic-chemistry.org This reaction utilizes readily available N-arylmethyl-2-aminophenylketones, with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as the oxidant and potassium tert-butoxide (KOtBu) as the base. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via C(sp3)-H activation and C(sp3)-C(sp3) bond formation. researchgate.net This method is scalable and avoids the use of harsh conditions or transition-metal catalysts, making it an environmentally friendly approach. organic-chemistry.org In the absence of TEMPO, DMSO can act as the oxidant, although with lower efficiency. organic-chemistry.org
Iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-aminophenyl ketones also leads to the formation of 4-quinolones. researchgate.netrsc.org The reaction involves the oxidation of the alcohol or methyl arene to an aldehyde, followed by condensation with the amine, a Mannich-type cyclization, and subsequent oxidation. researchgate.netrsc.org
Table 2: Metal-Free Oxidative Intramolecular Mannich Reaction for 2-Arylquinolin-4(1H)-ones
| Substrate | Oxidant/Base | Product | Yield | Reference |
|---|---|---|---|---|
| N-arylmethyl-2-aminophenylketones | TEMPO/KOtBu | 2-Arylquinolin-4(1H)-ones | Up to 97% | organic-chemistry.org |
Decarboxylating Cyclization
An environmentally friendly decarboxylating cyclization procedure has been developed for the synthesis of quinolin-4-ones using isatoic anhydrides and 1,3-dicarbonyl compounds as starting materials. mdpi.com The reaction is typically carried out in water at 80 °C. The base generates a carbanion from the 1,3-dicarbonyl compound, which then attacks the carbonyl group of the isatoic anhydride, leading to the release of CO2. mdpi.com Subsequent intramolecular cyclization and dehydration yield the desired quinolin-4-one. mdpi.com
Transition-Metal-Free C-3 Arylation with Arylhydrazines
A significant advancement in the synthesis of 3-aryl-quinolin-4-ones is the development of a transition-metal-free C-3 arylation method. nih.govacs.org This process utilizes arylhydrazines as the source of the aryl radical and employs air as the oxidant. nih.govacs.org The reaction proceeds effectively at room temperature in the presence of a base, and notably, it does not necessitate the N-protection or pre-functionalization of the quinolin-4-one starting material. nih.govacs.org
The reaction mechanism is believed to involve the generation of an aryl radical from the arylhydrazine through oxidative decomposition under basic conditions, facilitated by atmospheric oxygen. researchgate.net This aryl radical then undergoes addition at the C-3 position of the quinolin-4-one. researchgate.net Subsequent single-electron transfer (SET) oxidation and deprotonation lead to the final arylated product. researchgate.net Radical trapping experiments support this proposed radical-mediated pathway. organic-chemistry.org
Optimization studies have identified dimethyl sulfoxide (B87167) (DMSO) as the preferred solvent and potassium carbonate (K2CO3) as the most effective base for this transformation, achieving yields of up to 76%. organic-chemistry.org The methodology demonstrates a broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the arylhydrazine. researchgate.netorganic-chemistry.org This regioselective arylation has been successfully applied to the synthesis of complex structures like quinoline-quinolone hybrids and 6-aryl-benzofuro[3,2-c]quinoline scaffolds, which are of interest in medicinal chemistry. nih.govorganic-chemistry.org The key advantages of this method are its operational simplicity, mild reaction conditions, and the avoidance of transition metals. organic-chemistry.org
Table 1: Transition-Metal-Free C-3 Arylation of Quinolin-4-ones
| Starting Material (Quinolin-4-one) | Arylhydrazine | Base | Solvent | Temperature | Yield (%) | Citation |
|---|---|---|---|---|---|---|
| 2-(4-chlorophenyl)quinolin-4(1H)-one | Phenylhydrazine | K2CO3 | DMSO | Room Temp. | 76 | organic-chemistry.org |
| Quinolin-4(1H)-one | Phenylhydrazine | K2CO3 | DMSO | Room Temp. | - | nih.govacs.org |
| Unspecified Quinolin-4-ones | Various Arylhydrazines | K2CO3 | DMSO | Room Temp. | Moderate to Good | researchgate.net |
Green Chemistry Approaches in Quinolin-4(1H)-one Synthesis
In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable synthetic routes to quinolin-4(1H)-ones. These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
Aqueous Media and Recyclable Catalysts (e.g., Polyethylene (B3416737) Glycol)
The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Several methods for quinolinone synthesis have been developed using aqueous media. tandfonline.com For instance, p-toluenesulfonic acid (p-TSA) has been employed as a catalyst for the one-pot, three-component synthesis of pyrimido[4,5-b]quinolones in water at 90°C. tandfonline.com Similarly, sulfamic acid has been demonstrated as an efficient and recyclable solid acid catalyst for the synthesis of quinoline-4-carboxylic acid derivatives in water. walshmedicalmedia.com
Recyclable catalysts are another cornerstone of green synthesis. Polyethylene glycol (PEG)-400 in water has been used as a recyclable catalytic system for the synthesis of pyrazolo[3,4-b]quinoline derivatives with yields ranging from 76–92%. tandfonline.com Sulfuric acid-modified polyethylene glycol 6000 (PEG-OSO3H) has also been reported as an efficient and eco-friendly polymeric catalyst for the Friedländer synthesis of polysubstituted quinolines. acs.org Other recyclable catalysts include phosphotungstic acid, which has been used for the solvent-free synthesis of polysubstituted quinolines. mdpi.com The catalyst could be recovered and reused multiple times without a significant loss in activity.
Table 2: Synthesis in Aqueous Media with Recyclable Catalysts
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Citation |
|---|---|---|---|---|---|
| 6-amino-1,3-dimethyluracil, aldehydes, dimedone | p-Toluenesulfonic acid | Water | 90 | 60-94 | tandfonline.com |
| Aldehydes, aminopyrazole, 1,3-cyclohexanediones | Polyethylene glycol (PEG)-400 | Water | 100-110 | 76-92 | tandfonline.com |
| Pyruvic acid, anilines, aryl aldehydes | Sulfamic acid | Water | - | High | walshmedicalmedia.com |
| 2-aminoarylketone, carbonyl compounds | Phosphotungstic acid | Solvent-free | - | - | mdpi.com |
| 2-aminoaryl ketones, carbonyl compounds | Sulfuric acid-modified PEG 6000 | - | - | - | acs.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijcpa.in This technology has been successfully applied to the synthesis of this compound and its analogues.
For example, the Biginelli condensation of 4-hydroxy-1-phenylquinolin-2(1H)-one with aryl aldehydes and urea (B33335) or thiourea (B124793) under microwave irradiation provides pyrimido[5,4-c]quinolin-5-one derivatives in high yields. researchgate.net This method offers significant advantages over conventional heating, including a drastic reduction in reaction time. researchgate.net Another report describes the synthesis of 4-hydroxy-1-methylquinolin-2(1H)-one via a microwave-assisted reaction using either diphenyl ether or diethylene glycol dimethyl ether as the solvent. rroij.com
Microwave irradiation has also been employed in solvent-free conditions. The Friedländer quinoline synthesis from simple ketones and ortho-aminoaryl ketones has been achieved using silica (B1680970) sulfuric acid as an efficient catalyst under microwave irradiation. semanticscholar.org Similarly, a one-pot, three-component domino reaction for the synthesis of quinolin-4-yl methoxychromen-2-and-4-ones has been developed using YbCl3 as a catalyst under solvent-free microwave conditions, achieving excellent yields in just 4 minutes at 100°C. rsc.org
Table 3: Microwave-Assisted Synthesis of Quinolin-4(1H)-one Derivatives
| Reactants | Catalyst/Solvent | Microwave Conditions | Yield (%) | Citation |
|---|---|---|---|---|
| 4-hydroxy-1-phenylquinolin-2(1H)-one, aryl aldehydes, urea/thiourea | - | - | High | researchgate.net |
| N-methylaniline, diethyl malonate | Diphenyl ether | - | 90 | rroij.com |
| 2-aminobenzophenone, pentan-2,3-dione | Polyphosphoric acid | 400 W, 2x20 min | 82 | smolecule.com |
| 2-(4-chlorophenyl)-3-(prop-2-yn-1-yloxy)-4H-chromen-4-one, aniline, benzaldehyde | YbCl3 (solvent-free) | 100°C, 4 min | 81 | rsc.org |
| 2-aminoaryl ketones, ketones | Silica sulfuric acid (solvent-free) | - | - | semanticscholar.org |
Solvent-Free Methods
Conducting reactions in the absence of a solvent, or under solvent-free conditions, is a key principle of green chemistry. This approach minimizes the use of volatile organic compounds (VOCs), reduces waste, and can lead to improved reaction rates and easier product purification. Several solvent-free methods for the synthesis of this compound and its derivatives have been reported.
A notable example is the Friedländer quinoline synthesis using poly(phosphoric acid) (PPA) as a catalyst. acs.orgnih.gov In one instance, 1-(4-phenylquinolin-2-yl)propan-1-one was synthesized in 82% yield by heating a mixture of 2-aminobenzophenone and pentan-2,3-dione with freshly prepared PPA at 90°C for one hour without any solvent. acs.orgnih.govbohrium.com
Other catalytic systems have also been employed for solvent-free quinolinone synthesis. Poly(4-vinylpyridiniumbutanesulfonic acid) hydrogensulfate has been used as a dual acidic catalyst for the one-pot synthesis of quinolines via the Friedländer reaction, affording excellent yields in short reaction times despite high temperatures. semanticscholar.org Additionally, silica-supported P2O5 has been utilized for the synthesis of poly-substituted quinolines under solvent-free conditions. semanticscholar.org Ruthenium-catalyzed dehydrogenative cyclization of 2'-aminoacetophenones and alcohols has also been achieved under solvent-free conditions to produce 4-quinolones. rsc.org
Table 4: Solvent-Free Synthesis of Quinolin-4(1H)-one Derivatives
| Reactants | Catalyst | Temperature (°C) | Time | Yield (%) | Citation |
|---|---|---|---|---|---|
| 2-aminobenzophenone, pentan-2,3-dione | Poly(phosphoric acid) | 90 | 1 h | 82 | acs.orgnih.gov |
| 2-aminoaryl ketones, various carbonyls | Poly(4-vinylpyridiniumbutanesulfonic acid) hydrogensulfate | High | Short | Excellent | semanticscholar.org |
| 2-aminoaryl ketones, carbonyl compounds | Silica-supported P2O5 | - | - | - | semanticscholar.org |
| 2'-aminoacetophenone, benzyl alcohol | RuCl2(PPh3)3, KOH | 140 | 24 h | - | rsc.org |
| Aniline, isocyanides, α,β-unsaturated carbonyls | Nano magnetic silica sulfuric acid | Mild | - | Good to Excellent | jsynthchem.com |
Use of Nanocatalysts (e.g., TiO2-NPs, Magnetic Nano-particles Silica Sulfuric Acid)
Nanocatalysts have garnered significant attention in organic synthesis due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. acs.org Various nanocatalysts have been developed and applied to the synthesis of quinolin-4(1H)-ones, aligning with green chemistry principles due to their efficiency and potential for recyclability.
Titanium dioxide nanoparticles (TiO2-NPs) have been used as a recyclable catalyst for the one-pot, four-component synthesis of indeno[1,2-b]quinolinone derivatives in aqueous media at 80°C, resulting in excellent yields of 95–98%. tandfonline.com TiO2 nanoparticles have also been shown to effectively catalyze C-alkylation reactions and the synthesis of quinolines from 2-aminobenzyl alcohol and ketones via a borrowing hydrogen mechanism. rsc.org
Magnetic nanoparticles functionalized with acidic groups represent another important class of nanocatalysts. Nano magnetic silica sulfuric acid (NMSSA) has been developed as a green, reusable, and magnetically separable catalyst for the one-pot, three-component synthesis of quinolone-4-carboxylic acid derivatives under solvent-free conditions. jsynthchem.comjsynthchem.com The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse over multiple reaction cycles without a significant loss of activity. jsynthchem.comjsynthchem.com Similarly, silica-coated magnetic nanoparticles functionalized with sulfonic acid (nano-Fe3O4@SiO2-SO3H) have been used as an efficient catalyst for the synthesis of quinoline derivatives. researchgate.netnih.gov
Table 5: Nanocatalysts in the Synthesis of Quinolin-4(1H)-one Derivatives
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Citation |
|---|---|---|---|---|---|
| TiO2-NPs | 1,3-indanedione, aromatic aldehydes, primary amines, dimedone | Aqueous media | 80°C, 2 h | 95-98 | tandfonline.com |
| TiO2 (P25) | 2-aminobenzyl alcohol, ketones | - | - | up to 96 | rsc.org |
| Nano magnetic silica sulfuric acid (NMSSA) | Aniline, isocyanides, α,β-unsaturated carbonyls | Solvent-free | Mild | Good to Excellent | jsynthchem.comjsynthchem.com |
| nano-Fe3O4@SiO2-SO3H | 6-amino-1,3-dimethyl uracil, benzaldehydes, dimedone | Water | Mild | Moderate to High | researchgate.net |
| Fe3O4@SiO2/ZnCl2 | 2-aminobenzaldehyde, ketone | Solvent-free | 60°C, 2 h | 95 | nih.gov |
Reactivity and Chemical Transformations of 1 Phenylquinolin 4 1h One
Functionalization Strategies on the Quinolinone Corersc.org
The quinolinone core of 1-Phenylquinolin-4(1H)-one serves as a template for a range of functionalization reactions, enabling the introduction of diverse substituents and the generation of novel derivatives with potential applications in medicinal chemistry and materials science. rsc.orgnih.gov
C-3 Arylationsci-hub.se
The direct arylation at the C-3 position of the quinolin-4-one nucleus represents a significant synthetic advancement. A transition-metal-free approach utilizes arylhydrazines as the aryl radical source with air serving as the oxidant. organic-chemistry.orgresearchgate.net This reaction proceeds efficiently at room temperature without the need for pre-functionalization or N-protection of the quinolin-4-one, offering a more environmentally benign and atom-economical route. sci-hub.seresearchgate.net The process involves the in-situ generation of an aryl radical from the arylhydrazine, which then undergoes radical addition to the C-3 position of the quinolin-4-one. researchgate.net
Alternative methods for C-3 arylation often require more stringent conditions, such as the Suzuki-Miyaura coupling of N-protected 3-halo-quinolin-4-ones with aryl boronic acids, or a decarboxylative cross-coupling of N-protected quinoline-4-one-3-carboxylic acids. sci-hub.se
Table 1: Selected Examples of C-3 Arylated this compound Derivatives
| Entry | Arylating Agent | Product | Yield (%) | Reference |
| 1 | Phenylhydrazine | 2-(4-chlorophenyl)-3-phenylquinolin-4(1H)-one | 70 | sci-hub.se |
| 2 | 3,4-dimethylphenylhydrazine | 2-(4-chlorophenyl)-3-(3,4-dimethylphenyl)quinolin-4(1H)-one | 60 | sci-hub.se |
N-Alkylation and O-Alkylationmdpi.com
The alkylation of the this compound scaffold can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, leading to two distinct classes of derivatives. mdpi.comnih.gov The regioselectivity of this transformation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.govresearchgate.net For instance, the use of an alkali metal salt of the quinolinone in a polar aprotic solvent like DMF typically favors N-alkylation. nih.gov Conversely, employing a silver salt in a non-polar solvent such as benzene (B151609) has been reported to yield the O-alkylated product exclusively. nih.gov
A three-component tandem reaction involving an amine, an alkyne, and an acid chloride provides a direct route to N-alkyl-4-quinolones. mdpi.com This method offers a streamlined approach to a variety of N-substituted derivatives. mdpi.com
Table 2: Regioselective Alkylation of Quinolone Scaffolds
| Alkylating Agent | Base/Conditions | Predominant Product | Reference |
| (Hetero)benzyl halides | Various | N-Alkylation | researchgate.net |
| (Hetero)benzylic Mitsunobu electrophiles | Mitsunobu conditions | O-Alkylation | researchgate.net |
| Propargyl bromide | Triethylamine | N-Alkylation | preprints.org |
Halogenation Reactionsorganic-chemistry.org
Regioselective halogenation of the quinolinone core, particularly at the C-3 position, furnishes valuable intermediates for further synthetic manipulations. nih.govacs.org A mild and efficient protocol for the C3-H regioselective halogenation of 4-quinolones involves the use of potassium halide salts in the presence of a hypervalent iodine(III) reagent such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA). nih.govacs.org This reaction proceeds at room temperature and demonstrates good functional group tolerance. acs.org
An alternative electrochemical approach utilizes potassium halides as both the halogenating agent and the electrolyte, providing a green and scalable method for the synthesis of C3-halogenated quinolin-4(1H)-ones. organic-chemistry.org
Table 3: C-3 Halogenation of 2-Phenylquinolin-4(1H)-one
| Halogenating Agent | Reagent | Product | Yield (%) | Reference |
| KCl | PIFA | 3-Chloro-2-phenylquinolin-4(1H)-one | 84 | nih.gov |
| KBr | PIDA | 3-Bromo-2-phenylquinolin-4(1H)-one | Not Specified | nih.gov |
Note: The table shows data for 2-phenylquinolin-4(1H)-one as a close analog to the subject compound.
Derivatization via Suzuki-Miyaura Reactionnih.gov
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation and has been effectively employed for the derivatization of the this compound scaffold. nih.govdoi.org This palladium-catalyzed reaction allows for the introduction of various aryl and vinyl substituents. For instance, N-substituted 3-iodo-quinolin-4-ones can be coupled with arylboronic acids to yield 3-arylquinolin-4(1H)-ones. doi.org
The reactivity of different halogen substituents on the quinoline (B57606) ring can be exploited for selective cross-coupling. The C-I bond is significantly more reactive towards oxidative addition with palladium than C-Br or C-Cl bonds, enabling sequential functionalization of di- or poly-halogenated quinolinones. nih.gov For example, in 2-aryl-4-chloro-3-iodoquinolines, the Suzuki-Miyaura reaction can be controlled to selectively substitute the iodine at the C-3 position. nih.gov
Ring Transformations and Rearrangements
The quinolinone ring system of this compound can undergo transformations leading to the formation of more complex heterocyclic structures. One notable example is the synthesis of dibenzo[b,h] organic-chemistry.orgsmolecule.comnaphthyridin-7(12H)-ones from 3-amino-2-phenylquinolin-4(1H)-one. researchgate.netthieme-connect.com This transformation can be achieved through a one-step Pictet-Spengler reaction with aromatic aldehydes in a strong acidic medium. researchgate.netthieme-connect.com An alternative two-step approach involves the conversion of the 3-amino-2-phenylquinolin-4(1H)-one to a 4-phenyl smolecule.comnih.govoxazolo[4,5-c]quinoline intermediate, followed by an AlCl₃-mediated rearrangement. researchgate.net This latter method provides access to a broader range of dibenzo[b,h] organic-chemistry.orgsmolecule.comnaphthyridin-7(12H)-ones. researchgate.net
Mechanistic Investigations of Reaction Pathways for Transformationsmdpi.com
Understanding the mechanistic pathways of the transformations involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.
Mechanistic studies on the palladium-catalyzed dehydrogenative cyclization of 1-(2-aminoaryl)-3-arylpropan-1-ones to form 2-arylquinolin-4(1H)-ones have provided insights into the reaction cascade. acs.orgfigshare.com Kinetic studies support a mechanism involving coordination of the palladium catalyst, followed by intramolecular cyclization and subsequent dehydrogenation to afford the aromatic quinolinone core. acs.org
In the context of prodrug design, the regioselective dephosphorylation of a phosphorylated derivative of 2-phenyl-1H-quinolin-4-one has been mechanistically investigated. mdpi.com LC-MS and HPLC analyses have been employed to probe the details of the dephosphorylation process, revealing the critical role of the solvent in directing the regioselectivity of the cleavage. mdpi.com
Theoretical studies using density functional theory (DFT) calculations have also been instrumental in elucidating the reactivity of quinoline derivatives. nih.govacs.orgbohrium.com These computational methods help to identify chemically active sites, predict reaction pathways, and understand the electronic properties that govern the chemical behavior of these molecules. nih.govacs.orgbohrium.com
Advanced Spectroscopic and Structural Characterization of 1 Phenylquinolin 4 1h One
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The following sections detail the application of various mass spectrometry methods in the characterization of quinolinone structures.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. In the analysis of a compound like 1-Phenylquinolin-4(1H)-one, the sample would first be vaporized and passed through a capillary column. The time it takes for the compound to pass through the column to the detector is known as the retention time, a characteristic property that depends on factors like the compound's boiling point and the experimental conditions (e.g., column type, carrier gas flow rate, and oven temperature). etamu.edu
High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS)
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. researchgate.net Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar, non-volatile molecules, allowing for the analysis of intact molecular ions with minimal fragmentation. researchgate.netlibretexts.org
For this compound (C₁₅H₁₁NO), HREI-MS would be employed to confirm its elemental composition by measuring the exact mass of its protonated molecule, [M+H]⁺. The theoretically calculated exact mass for this ion is 222.0913, distinct from other molecules with the same nominal mass. This technique has been successfully applied to characterize a wide array of quinoline (B57606) derivatives, confirming their synthesized structures. nih.govlibretexts.org The high resolving power of the instrument allows for the differentiation between compounds with very similar masses, making it an indispensable tool in modern chemical analysis. rsc.org
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation. nih.govuni-saarland.de The resulting mass spectrum displays the molecular ion (M⁺•) and a series of fragment ions, which provide a detailed structural fingerprint of the compound. libretexts.org
For this compound, with a molecular weight of 221.26 g/mol , the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 221. nih.govnist.gov Due to the stable aromatic quinolinone system, this peak is expected to be prominent. The fragmentation pattern is dictated by the structure, particularly the ketone group and the phenyl substituent. Key fragmentation pathways for aromatic ketones typically involve cleavage of bonds adjacent to the carbonyl group.
Expected Fragmentation Pattern for this compound:
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 221 | [C₁₅H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 193 | [M - CO]⁺• | Loss of a neutral carbon monoxide molecule, a characteristic fragmentation for quinolones. |
| 165 | [C₁₃H₉]⁺ | Subsequent loss of HCN from the [M-CO]⁺• fragment. |
| 144 | [C₁₀H₈N]⁺ | Cleavage of the phenyl group. |
This table is based on general fragmentation principles for aromatic ketones and quinoline compounds. Specific intensities would require experimental data.
Single-Crystal X-ray Diffraction (XRD) Analysis
While specific crystallographic data for this compound is not available in the provided search results, a detailed analysis of its isomer, 4-phenylquinolin-2-(1H)-one , has been published. iaea.orgresearchgate.net The study of this closely related structure provides valuable insight into the likely crystal packing and molecular geometry of quinolinone derivatives.
The analysis of 4-phenylquinolin-2-(1H)-one revealed that the compound crystallizes in the orthorhombic system with the space group Pbca. iaea.orgresearchgate.net The quinoline moiety and the attached phenyl ring are both nearly planar, with a significant dihedral angle between them of 64.65(6)°. iaea.orgresearchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds. iaea.orgresearchgate.net Similar analyses have been conducted on other derivatives, such as 4-Methyl-1-phenylquinolin-2(1H)-one, which was found to crystallize in a monoclinic system. researchgate.net
Crystallographic Data for the Isomer 4-Phenylquinolin-2-(1H)-one: iaea.orgresearchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₅H₁₁NO |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.382(2) |
| b (Å) | 21.795(3) |
| c (Å) | 14.066(5) |
| Z | 8 |
| R-value | 0.0398 |
This data pertains to the isomer 4-phenylquinolin-2-(1H)-one and is presented to illustrate the type of information gained from XRD analysis for this class of compounds.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-phenylquinolin-2-(1H)-one |
| 4-Methyl-1-phenylquinolin-2(1H)-one |
| Camellia sinensis |
| 2-hydrazino-8-hydroxy-4-phenylquinoline |
| 3-Benzoylindole |
| Carbon monoxide |
Computational Chemistry and Theoretical Investigations of 1 Phenylquinolin 4 1h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed due to its favorable balance between computational cost and accuracy. DFT calculations for 1-Phenylquinolin-4(1H)-one would typically be performed using specific functionals, like B3LYP, and a suitable basis set, such as 6-311++G(d,p), to solve the Kohn-Sham equations for the molecule. rsc.orgrsc.org These calculations can predict a wide array of properties, from molecular geometry to reactivity indices and nonlinear optical activity.
A fundamental step in computational analysis is geometry optimization, where the molecule's structure is computationally adjusted to find its lowest energy conformation. researchgate.netnih.gov For this compound, this process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles.
While a comprehensive DFT optimization study specifically for this compound is not extensively available in the reviewed literature, insights can be drawn from crystallographic data of closely related structures. For instance, the X-ray crystal structure of 1-Phenyl-2-trifluoromethyl-4-quinolone reveals that the N-bound phenyl ring is positioned nearly orthogonal to the quinolinyl ring system, with a dihedral angle of 89.7(1)°. nih.gov This significant twist is attributed to the steric hindrance from the adjacent trifluoromethyl group. In the case of this compound, which lacks a bulky substituent at the C2-position, a smaller dihedral angle would be expected, but the phenyl ring is unlikely to be perfectly coplanar with the quinolinone system due to some degree of steric repulsion.
A theoretical geometry optimization would precisely quantify this relationship and provide detailed bond lengths and angles. The results would typically be presented in a table comparing calculated values to experimental data if available.
Table 1: Illustrative Optimized Structural Parameters for this compound Note: The following data is hypothetical and serves as an example of typical results from a DFT/B3LYP calculation. Specific calculated values for this compound are not available in the cited literature.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | 1.37 Å |
| C4=O5 | 1.24 Å | |
| N1-C9 | 1.40 Å | |
| N1-C1' (Phenyl) | 1.45 Å | |
| Bond Angle | C2-N1-C9 | 121.5° |
| C3-C4-C4a | 119.8° | |
| C9-N1-C1' (Phenyl) | 118.5° | |
| Dihedral Angle | C9-N1-C1'-C2' | 55.0° |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org
For this compound, DFT calculations would reveal the energy levels of these orbitals and their spatial distribution. The HOMO is expected to be localized primarily over the electron-rich quinolinone ring system, while the LUMO might be distributed across both the quinolinone and the attached phenyl ring. The analysis provides insights into the molecule's electron-donating and accepting capabilities. tandfonline.com
Table 2: Hypothetical Frontier Orbital Energies for this compound Note: This table presents example values to illustrate the output of a typical DFT calculation. Actual calculated energies for this specific molecule were not found in the surveyed literature.
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.27 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential. researchgate.net
In an MEP map of this compound, the most negative region (red) would be expected around the carbonyl oxygen atom (O5) due to the presence of lone pairs of electrons, making it a primary site for electrophilic interaction. The hydrogen atom on the N1 nitrogen would likely be in a positive potential region (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. researchgate.net The aromatic rings would show regions of moderately negative potential above and below the plane of the rings.
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. This is useful for assigning vibrational modes to the peaks observed in experimental spectra. researchgate.net The calculations confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and provide thermodynamic data like zero-point vibrational energy. nih.gov
For this compound, key vibrational modes would include the C=O stretching of the ketone group, C=C stretching within the aromatic rings, C-N stretching, and N-H bending vibrations. Comparing the calculated frequencies (often scaled by a factor to correct for anharmonicity and basis set deficiencies) with experimental IR and Raman data allows for a detailed and accurate assignment of the spectral bands. mdpi.com
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various global reactivity descriptors. researchgate.net These indices are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a quantitative measure of the molecule's stability and reactivity. rsc.org
Key global reactivity indices include:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Chemical Hardness (η): η = (I - A) / 2. It measures the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness.
Electronegativity (χ): χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω): ω = χ² / (2η). It quantifies the energy lowering of a system when it accepts electrons from the environment.
These descriptors would allow for a quantitative assessment of the chemical behavior of this compound, predicting its tendency to act as an electrophile or nucleophile in chemical reactions. researchgate.net
Table 3: Illustrative Global Reactivity Descriptors for this compound (in eV) Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 2 for illustrative purposes only.
| Descriptor | Symbol | Value (eV) |
| Ionization Potential | I | 6.25 |
| Electron Affinity | A | 1.98 |
| Chemical Hardness | η | 2.135 |
| Chemical Softness | S | 0.234 |
| Electronegativity | χ | 4.115 |
| Electrophilicity Index | ω | 3.95 |
Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. academindex.comnih.gov Computational methods can predict these properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ajchem-a.comrsc.org
The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO activity. bohrium.com For a molecule like this compound, the presence of π-systems in both the quinolinone and phenyl rings suggests potential NLO activity. DFT calculations could quantify the components of the hyperpolarizability tensor and the total hyperpolarizability (βtot), providing a theoretical assessment of its potential as an NLO material. researchgate.net These calculations often show that NLO properties can be enhanced in the presence of solvents. ajchem-a.com
Noncovalent Interactions and Hirshfeld Surface Analysis
The study of noncovalent interactions is crucial for understanding the supramolecular architecture and crystal packing of molecular solids. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. scienceopen.com This analysis is performed using programs like CrystalExplorer, which maps properties onto the surface, such as dnorm (normalized contact distance), to identify key interaction regions. nih.gov
For structures related to this compound, the dominant interactions are typically H···H, C···H/H···C, and O···H/H···O contacts. The sharp spikes observed in the fingerprint plots for O···H and N···H contacts are characteristic of strong, directional hydrogen bonds, while more diffuse distributions indicate weaker van der Waals forces. nih.gov
Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Heterocyclic Compounds Note: This data is representative of the types of interactions observed in similar molecular crystals and is for illustrative purposes.
| Intermolecular Contact Type | Percentage Contribution (%) |
| H···H | 45 - 55% |
| C···H/H···C | 15 - 25% |
| O···H/H···O | 8 - 15% |
| N···H/H···N | 3 - 8% |
| C···C | 2 - 6% |
| Other | 1 - 3% |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular delocalization, and donor-acceptor interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into a set of localized "natural" orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu This approach provides a quantitative picture of the electronic structure, revealing the hyperconjugative interactions responsible for molecular stability. rsc.org
Table 2: Illustrative Natural Bond Orbital (NBO) Atomic Charges for Atoms in a this compound Analog Note: Charges are calculated at the B3LYP/6-311G(d,p) level for a closely related structure and serve as an example of expected charge distribution.
| Atom | NBO Atomic Charge (e) |
| O (carbonyl) | -0.55 to -0.65 |
| N1 | -0.40 to -0.50 |
| C2 | +0.20 to +0.30 |
| C4 | +0.45 to +0.55 |
| C (Phenyl) | -0.15 to +0.10 |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.gov For derivatives of the quinolinone scaffold, docking studies have been employed to explore their potential as inhibitors of various protein targets, particularly kinases involved in cancer progression. nih.govmdpi.com The results are often evaluated based on a scoring function, which estimates the binding affinity, typically reported as binding energy in kcal/mol. nih.gov
Ligand-Protein Binding Interactions
Successful docking simulations reveal the specific noncovalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov For quinolinone derivatives docked into enzyme active sites, hydrogen bonds with key amino acid residues like methionine and glutamate (B1630785) are frequently observed. mdpi.com The phenyl substituent can engage in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov These interactions anchor the ligand in a specific conformation, which is essential for its inhibitory activity.
Enzyme Active Site Investigations
Docking studies provide a detailed view of how a ligand fits within the three-dimensional space of an enzyme's active site. For example, studies on 4-hydroxyquinolone analogues targeting Anaplastic Lymphoma Kinase (ALK) have shown that the ligand occupies the ATP-binding pocket, forming critical hydrogen bonds with the "hinge" region residues Met1199 and Glu1197. mdpi.com Similarly, docking of 4-phenyl-2-quinolones into the colchicine-binding site of tubulin revealed interactions with key residues like ALA250, VAL315, and LYS352. researchgate.net These investigations are crucial for structure-based drug design, as they identify the key pharmacophoric features required for potent inhibition and guide the synthesis of more effective analogs.
Table 3: Summary of Molecular Docking Studies on Quinolinone Derivatives Against Various Protein Targets
| Compound Scaffold | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| 4-Hydroxy-2-quinolone analogue | Anaplastic Lymphoma Kinase (ALK) | 5FTO | -8.054 | Met1199, Glu1197 mdpi.com |
| 4-Hydroxy-1-phenyl-2(1H)-quinolone der. | EGFR Tyrosine Kinase | 1M17 | -137.8 (MolDock Score) | Not specified nih.gov |
| 4-Phenyl-2-quinolone analogue | αβ-Tubulin (Colchicine site) | 1SA0 | Not specified | ALA250, VAL315, LYS352 researchgate.net |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in the ligand-protein complex over time. mdpi.com MD simulations are used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.govnih.gov
These simulations can reveal, for instance, that a hydrogen bond observed in a static dock is transient, or that the flexibility of a protein loop is critical for accommodating the ligand. nih.gov Studies on various ligand-protein systems have shown that MD simulations can correctly predict the effects of a ligand on protein structure and dynamics, providing insights that are crucial for understanding the biological activity. rsc.org
Quantum Chemical Techniques for Tautomeric Studies
Quinolone systems, including this compound, can exist in different tautomeric forms, most commonly the 4-oxo (keto or amide) form and the 4-hydroxy (enol) form. The equilibrium between these tautomers is critical as it can significantly influence the molecule's chemical reactivity and biological activity. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for studying this tautomerism. nuph.edu.uaresearchgate.net
Theoretical calculations can determine the relative energies of the different tautomers in the gas phase and in various solvents, thereby predicting the predominant form. nuph.edu.ua For quinolin-4(1H)-ones, computational studies, corroborated by experimental NMR and IR spectroscopy, have consistently shown that the 4-oxo (keto) form is significantly more stable and is the exclusive or predominant tautomer in both the solid state and in solution. researchgate.netresearchgate.net More advanced calculations have demonstrated that including explicit solvent molecules in the theoretical model, in addition to a continuum solvent model, is often necessary to accurately reproduce experimental observations, especially when strong intermolecular hydrogen bonds with the solvent are possible. semanticscholar.org
Theoretical Reaction Mechanism Studies
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms that lead to the formation of heterocyclic compounds like this compound. While specific theoretical studies exclusively focused on the reaction mechanism of this compound are not extensively documented in the literature, valuable insights can be drawn from computational investigations into the synthesis of the broader quinolin-4-one scaffold. These studies provide a foundational understanding of the key cyclization and rearrangement steps that are integral to the formation of this class of compounds.
One of the most common and historically significant methods for synthesizing quinolin-4-ones is the Gould-Jacobs reaction. Theoretical studies on this reaction provide a detailed picture of the reaction pathway, including the identification of intermediates and transition states, and the calculation of their relative energies. This information is crucial for understanding the feasibility of the reaction and the factors that control its efficiency and regioselectivity.
A notable example is the computational mechanistic study of the gas-phase Gould-Jacobs reaction to form 3-carboethoxy-quinolin-4-ones. This research utilized DFT and Coupled Cluster (CCSD(T)) levels of theory to map out the potential energy surface of the reaction. The study revealed that the cyclization proceeds through a unimolecular process involving several key reactive intermediates, including iminoketenes and azetinones. The rate-limiting step in the pathway was identified as a proton shift that leads to the final tautomeric product.
The general mechanism, as supported by computational studies, involves the following key steps:
Condensation: The initial step is the condensation of an aniline (B41778) derivative (in this case, aniline) with a malonic ester derivative.
Cyclization: The resulting anilidomethylenemalonic ester then undergoes a thermal 6-electron cyclization. Computational models have been instrumental in confirming the pericyclic nature of this step.
Tautomerization and Aromatization: The cyclized intermediate then undergoes tautomerization and subsequent elimination of an alcohol molecule to yield the stable, aromatic quinolin-4-one ring system.
Theoretical calculations provide quantitative data on the energetics of these steps. For instance, the activation energy for the key intramolecular cyclization step can be calculated, offering a measure of the kinetic barrier for the reaction. Similarly, the reaction enthalpies for each step can be determined, indicating their thermodynamic favorability.
Below is an illustrative data table summarizing typical computational findings for a key step in a model Gould-Jacobs reaction, as specific data for this compound is not available.
| Reaction Step | Intermediate/Transition State | Calculated Parameter | Value (kcal/mol) |
| Intramolecular Cyclization | Transition State 1 (TS1) | Activation Energy (ΔG‡) | +35.8 |
| Intermediate 1 (INT1) | Reaction Energy (ΔG) | -12.5 | |
| Proton Transfer | Transition State 2 (TS2) | Activation Energy (ΔG‡) | +25.2 |
| Intermediate 2 (INT2) | Reaction Energy (ΔG) | -5.7 | |
| Aromatization | Transition State 3 (TS3) | Activation Energy (ΔG‡) | +15.1 |
| Product | Overall Reaction Energy (ΔG) | -45.3 |
Note: The data in this table is representative of typical values found in computational studies of quinolone synthesis and is for illustrative purposes, as specific theoretical data for this compound is not publicly available.
Another important synthetic route for N-substituted quinolin-4-ones is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. Theoretical studies on this mechanism would involve modeling the deprotonation events and the subsequent intramolecular aldol-type condensation. The role of the base and the solvent in facilitating the reaction can also be investigated through computational methods. Such studies would be crucial in understanding the regioselectivity of the cyclization, particularly when different enolizable positions are present. While detailed computational studies with quantitative data for the Camps cyclization leading to this compound are not readily found, the general mechanism is well-established.
Structure Activity Relationship Sar Studies of 1 Phenylquinolin 4 1h One Derivatives
Impact of Substituents at N-1 Position
The substituent at the N-1 position of the quinolin-4-one core is considered essential for biological potency. mdpi.comnih.gov The nature of this substituent can significantly modulate the pharmacological profile of the compound. While the user's query is specific to a phenyl group at this position, broader studies on N-substituted quinolin-4-ones provide valuable context. For instance, research has shown that replacing a simple alkyl group like ethyl with a more conformationally restricted group like cyclopropyl (B3062369) at the N-1 position can lead to an increase in activity. nih.gov
The presence of an aryl group, such as the phenyl ring in 1-phenylquinolin-4(1H)-one, introduces significant steric bulk and lipophilicity compared to smaller alkyl groups. This phenyl ring offers a versatile platform for further modification, where introducing various substituents can alter electronic properties, conformation, and potential for additional binding interactions, thereby refining the compound's activity.
| Position | Substituent Type | General Impact on Activity | Reference Example |
|---|---|---|---|
| N-1 | Required for Potency | Unsubstituted (N-H) compounds are generally less active. | - |
| N-1 | Cyclopropyl | Increased activity compared to Ethyl. nih.gov | Ciprofloxacin |
| N-1 | Phenyl | Provides a large scaffold for further functionalization. | This compound |
Influence of Substituents at C-2 and C-3 Positions
The C-2 and C-3 positions of the quinolin-4-one ring are common sites for chemical modification aimed at optimizing activity and selectivity. researchgate.net The introduction of various substituents at these positions can influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.
C-2 Position: Substitution at the C-2 position with aryl or heteroaryl groups has been a successful strategy in the development of various biologically active agents. umn.edu The size and nature of the substituent can dictate the potency and selectivity of the compound.
C-3 Position: The C-3 position is also a critical site for substitution. In some series of quinoline (B57606) derivatives, the introduction of a substituent at this position is an absolute requirement for activity. researchgate.net For example, a hydroxymethyl group or other functional groups at C-3 can introduce new binding interactions, significantly enhancing antagonist potency against specific receptors. researchgate.net
| Position | Significance | Example of Modification |
|---|---|---|
| C-2 | Common site for introducing aryl or heteroaryl groups to modulate activity. umn.edu | 2-Aryl or 2-Heteroaryl groups |
| C-3 | Substitution can be critical for activity in certain compound series. researchgate.net | Carboxylic acids, amides, or other functional groups |
Effects of Substituents on the Aromatic Ring (C-5, C-6, C-7, C-8)
Modifications on the fused benzene (B151609) ring (positions C-5, C-6, C-7, and C-8) have been instrumental in the evolution of quinolin-4-one-based drugs. nih.gov These positions provide opportunities to modulate the pharmacokinetic and pharmacodynamic properties of the core structure.
| Position | Substituent | Observed Effect | Reference Example Class |
|---|---|---|---|
| C-6 | Fluorine | Significantly improved spectrum of activity. nih.gov | Fluoroquinolones |
| C-7 | Piperazine | Often enhances potency and antibacterial spectrum. | Fluoroquinolones |
| C-8 | Various groups (e.g., methoxy, halogen) | Modulates activity and properties. nih.gov | Quinolone derivatives |
Bio-isosteric Modifications and Their SAR Implications
Bioisosterism is a key strategy in medicinal chemistry for the rational design and optimization of lead compounds. It involves the replacement of a functional group with another group that has similar physical or chemical properties, with the goal of enhancing potency, improving selectivity, or optimizing pharmacokinetic properties. ufrj.brresearchgate.net
In the context of quinolone derivatives, bioisosteric replacement has been successfully applied. For example, in a series of 4-hydroxy-2-oxo-quinoline-3-carboxamides, a bioisosteric replacement strategy was effectively used in the structural design to increase analgesic activity. researchgate.net The application of this principle can lead to significant discoveries. For instance, replacing a nitrogen atom in a benzotriazine ring (a bioisostere of a quinoline) with a C-H group led to a significant drop in potency, but the subsequent addition of a nitrile moiety to the new quinoline scaffold increased potency by over 18,000-fold, demonstrating the profound impact of subtle bioisosteric changes. nih.gov This strategy allows chemists to explore new chemical space while retaining the key pharmacophoric features required for biological activity.
Mechanistic Investigations of Biological Activities Attributed to 1 Phenylquinolin 4 1h One Analogues
Molecular Targets and Pathways in Antiproliferative Activity
The anticancer effects of 1-phenylquinolin-4(1H)-one analogues are attributed to their interaction with multiple cellular targets. Research has identified several key mechanisms through which these compounds exhibit their antiproliferative properties. These include the inhibition of tubulin polymerization, interference with topoisomerase enzymes, and the modulation of various protein kinases and signaling pathways crucial for cancer cell proliferation and survival. Furthermore, these analogues have been found to trigger apoptotic pathways, leading to programmed cell death in cancer cells.
Tubulin Polymerization Inhibition
Several analogues of this compound have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. These compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle.
One class of related compounds, 4-(N-cycloamino)quinazolines, has been shown to inhibit tubulin assembly by competing for the colchicine (B1669291) binding site on β-tubulin. nih.gov This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a cell cycle arrest in the G2/M phase and subsequent disruption of microtubule formation. nih.gov For instance, the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrated significant potency against tubulin assembly with an IC50 value of 0.77 μM and substantially inhibited colchicine binding. nih.gov
Similarly, 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have been developed as tubulin polymerization inhibitors that also bind to the colchicine site. These compounds effectively reduce microtubule growth rates in vitro. nih.gov
Table 1: Tubulin Polymerization Inhibitory Activity of Selected Quinolinone Analogues
| Compound | Target | Mechanism of Action | Effect | Reference |
|---|---|---|---|---|
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Tubulin | Competes with colchicine binding | G2/M cell cycle arrest, disruption of microtubule formation | nih.gov |
Topoisomerase Inhibition
Quinolone derivatives, a broader class to which this compound belongs, are known for their ability to inhibit topoisomerase enzymes. These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination.
The primary mechanism of action for many quinolones is the conversion of topoisomerase IV into a poisonous adduct on DNA. nih.gov Instead of simply inhibiting the enzyme's catalytic activity, these compounds stabilize the transient covalent complex formed between topoisomerase and DNA. nih.govmdpi.com This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of double-strand breaks. mdpi.com The resulting DNA damage triggers cellular responses such as the SOS pathway for DNA repair and can ultimately lead to cell death. nih.gov This mode of action classifies them as topoisomerase poisons rather than mere inhibitors. news-medical.net
Protein Kinase Inhibition (e.g., EGFR, VEGFR)
Analogues of this compound have been investigated as inhibitors of various protein kinases that play a central role in cancer cell signaling and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain quinolinone derivatives have shown inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers. For example, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been identified as multi-target inhibitors, demonstrating potent activity against both wild-type EGFR and its mutant forms, such as EGFRT790M. mdpi.com
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: The quinolin-4(1H)-one scaffold has been utilized to develop potent inhibitors of VEGFR-2, a key regulator of angiogenesis. mdpi.com Molecular docking studies have indicated that these derivatives can interact with the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity. mdpi.com
Table 2: Protein Kinase Inhibitory Activity of Selected Quinolinone Analogues
| Compound Family | Target Kinase(s) | Mechanism of Action | Reference |
|---|---|---|---|
| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | EGFR, BRAFV600E, EGFRT790M | Multi-target inhibition | mdpi.com |
Phosphoinositide 3-Kinase (PI3K) Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is common in cancer. Some quinolinone analogues have been shown to inhibit this pathway.
A significant finding is that 4-phenylquinolin-2(1H)-one, a close analogue of the subject compound, acts as a highly specific allosteric inhibitor of Akt (also known as protein kinase B), a key downstream effector of PI3K. nih.gov This compound interacts with the pleckstrin homology (PH) domain of Akt. nih.gov This interaction is believed to induce a conformational change in Akt that prevents its phosphorylation at key residues (T308 and S473) by its upstream kinases, PDK1 and mTORC2. nih.gov By preventing Akt activation, this compound effectively blocks downstream signaling in the PI3K pathway, leading to an inhibition of cancer cell proliferation. nih.gov The allosteric nature of this inhibition provides a high degree of selectivity for Akt over other kinases. nih.gov
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. The general pharmacophore for many HDAC inhibitors includes a zinc-binding group, a linker, and a surface recognition "cap" group. mdpi.com
Quinazolin-4(3H)-one derivatives have been designed and synthesized to act as HDAC inhibitors. mdpi.com In these designs, the quinazolinone moiety typically serves as the cap group, which interacts with the surface of the enzyme's active site. mdpi.com The mechanism of inhibition involves the zinc-binding group chelating the zinc ion within the catalytic domain of the HDAC enzyme, which blocks the access of the substrate to the active site and represses the deacetylase activity. nih.govnih.gov Structure-activity relationship (SAR) studies on related heterocyclic scaffolds have provided insights into optimizing the different components of these inhibitors to achieve greater potency and selectivity for specific HDAC isoforms. nih.gov
Induction of Apoptotic Pathways (Extrinsic and Intrinsic)
A key mechanism contributing to the antiproliferative activity of this compound analogues is the induction of apoptosis, or programmed cell death, in cancer cells. Research has shown that these compounds can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
One quinoline (B57606) derivative, PQ1 (6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline), has been demonstrated to induce apoptosis in breast cancer cells by activating key proteins in both pathways. nih.gov In the extrinsic pathway, PQ1 was shown to activate caspase-8, the initiator caspase associated with death receptor signaling. nih.gov For the intrinsic pathway, PQ1 treatment led to the activation of the initiator caspase-9, an increase in the pro-apoptotic protein Bax, and the release of cytochrome c from the mitochondria into the cytosol. nih.gov The activation of both initiator caspases converges on the activation of the executioner caspase-3, leading to the dismantling of the cell. nih.gov
Another study on novel 4(1H)-quinolone derivatives found that they induced apoptosis in a dose-dependent manner. nih.gov Western blotting analysis in this study indicated that the apoptotic induction was mediated through a p53-dependent pathway, which can trigger the intrinsic apoptotic cascade. nih.gov
Table 3: Key Proteins Modulated by Quinolinone Analogues in Apoptotic Pathways
| Pathway | Key Protein | Effect of Analogue Treatment | Consequence | Reference |
|---|---|---|---|---|
| Extrinsic | Caspase-8 | Activation | Initiation of extrinsic apoptosis | nih.gov |
| Intrinsic | Bax | Increased levels | Promotion of mitochondrial outer membrane permeabilization | nih.gov |
| Cytochrome c | Release from mitochondria | Formation of apoptosome and activation of caspase-9 | nih.gov | |
| Caspase-9 | Activation | Initiation of intrinsic apoptosis | nih.gov | |
| p53 | Activation | Induction of apoptosis | nih.gov |
| Common | Caspase-3 | Cleavage/Activation | Execution of apoptosis | nih.gov |
ROS-Mediated Signaling Pathway Activation (e.g., p38 MAPK)
The activation of mitogen-activated protein kinase (MAPK) pathways, including the p38 MAPK cascade, by reactive oxygen species (ROS) is a critical mechanism in determining cell fate, influencing both cell growth and apoptosis. nih.gov ROS, such as hydrogen peroxide, can activate p38 MAPKs, although the precise mechanisms are still under investigation. nih.gov One proposed mechanism involves the oxidative modification of MAPK signaling proteins and the inactivation or degradation of MAPK phosphatases (MKPs), which are responsible for deactivating MAPKs. nih.gov
In the context of inflammatory responses, ROS can mediate the activation of the p38 pathway through the formation of a complex between TRAF6 and the redox-sensitive ASK1. plos.org This interaction triggers the downstream activation of p38. plos.org Studies on certain chromone (B188151) derivatives have shown that they can inhibit this ROS-dependent activation of the TRAF6-ASK1-p38 pathway, thereby reducing the production of inflammatory factors. plos.org
Furthermore, research on glioma-initiating cells has highlighted the pivotal role of ROS-mediated activation of p38 MAPK in controlling cell differentiation and tumor-initiating capacity. nih.gov In these cells, ROS can trigger p38-dependent degradation of Bmi1 protein and activation of FoxO3, leading to a loss of self-renewal capacity and promoting differentiation. nih.gov This suggests that the ROS-p38 axis is a key regulator of cell fate in certain cellular contexts. Investigations into the effects of silica (B1680970) nanoparticles on human pulmonary alveolar epithelial cells have also demonstrated that ROS-dependent activation of EGFR/Akt/p38 MAPK pathways can lead to the up-regulation of COX-2 and PGE2, contributing to inflammatory responses. mdpi.com
Cell Cycle Arrest (e.g., G2/M Phase)
Several studies have demonstrated that various chemical compounds can induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell proliferation. For instance, the alkaloid erythraline, isolated from Erythrina velutina, has been shown to induce a significant increase in the proportion of SiHa cervical cancer cells in the G2/M phase. mdpi.com This arrest is accompanied by a decrease in the G1-phase cell population, suggesting that the compound's growth-inhibiting effects are at least partially mediated through the disruption of the cell cycle at this stage. mdpi.com
Similarly, a synthetic stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), was found to be a potent inducer of G2/M arrest in human lung cancer cells. nih.gov The mechanism of action for BCS-induced G2/M arrest was linked to the down-regulation of the checkpoint protein cyclin B1. nih.gov This was also associated with an elevation in the expression of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov
The chalcone (B49325) derivative 1C has also been shown to induce G2/M arrest in both sensitive and cisplatin-resistant ovarian cancer cell lines. mdpi.com This effect is closely associated with the generation of reactive oxygen species (ROS). mdpi.com Furthermore, the natural flavonoid silibinin (B1684548) has been reported to suppress cervical cancer cell proliferation by inducing G2/M cell cycle arrest. frontiersin.org This is mediated through the activation of dynamin-related protein 1 (Drp1), which in turn leads to mitochondrial fission dysfunction. frontiersin.org
Mechanisms of Antimicrobial Action
Antibacterial Efficacy Against Specific Strains
Quinolone and its derivatives have demonstrated significant antibacterial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of this efficacy. For instance, ciprofloxacin, a well-known quinolone, has a low MIC against Pseudomonas aeruginosa and Staphylococcus aureus, generally less than 1 µg/mL. nih.gov
Studies on a series of quinolone derivatives have identified compounds with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. rsc.org Specifically, compounds 6b6, 6b12, and 6b21 exhibited MIC values in the range of 1.2–3 μg/mL against the H37Rv strain and showed excellent activity against MDR-TB strains with MICs of 3, 2.9, and 0.9 μg/mL, respectively. rsc.org
The target preference of quinolones can vary. For example, in Staphylococcus aureus, some quinolones preferentially target topoisomerase IV, while others have a higher affinity for DNA gyrase. aminer.cn A third category appears to target both enzymes at a similar level. aminer.cn The ratio of MICs against gyrA and grlA mutant strains can be indicative of this target preference. aminer.cn
| Compound/Analogue | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Ciprofloxacin | Pseudomonas aeruginosa | <1 |
| Ciprofloxacin | Staphylococcus aureus | <1 |
| Quinolone derivative 6b6 | Mycobacterium tuberculosis H37Rv | 1.2-3 |
| Quinolone derivative 6b6 | MDR-TB | 3 |
| Quinolone derivative 6b12 | Mycobacterium tuberculosis H37Rv | 1.2-3 |
| Quinolone derivative 6b12 | MDR-TB | 2.9 |
| Quinolone derivative 6b21 | Mycobacterium tuberculosis H37Rv | 1.2-3 |
| Quinolone derivative 6b21 | MDR-TB | 0.9 |
Antifungal Efficacy
Certain natural compounds have demonstrated notable antifungal activity against various Candida species. For example, hinokitiol (B123401), a natural monoterpenoid, has shown excellent activity against Candida albicans, with a minimum inhibitory concentration (MIC) value of 8.21 µg/mL. nih.gov It also exhibited significant antifungal activity against clinically isolated fluconazole- or caspofungin-resistant C. albicans strains. nih.gov
Polyphenolic compounds have also been investigated for their antifungal properties. A study evaluating various polyphenols found that tannic acid had the highest inhibitory effect against Candida species, with MIC values ranging from 0.25 to >64 μg/mL. nih.gov Notably, non-albicansCandida groups were more sensitive to tannic acid compared to C. albicans isolates. nih.gov The MIC50 and MIC90 values for tannic acid against all tested Candida isolates were 4 μg/mL and 16 μg/mL, respectively. nih.gov
In the context of Aspergillus species, which are common fungal pathogens, antifungal susceptibility can vary. For instance, against Aspergillus fumigatus, Aspergillus niger, Aspergillus flavus, and Aspergillus terreus, the median MICs for various antifungal agents differ, indicating species-specific responses to treatment. researchgate.net
| Compound/Analogue | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Hinokitiol | Candida albicans | 8.21 |
| Tannic Acid | Candida spp. | 0.25 to >64 |
| Tannic Acid (MIC50) | Candida spp. | 4 |
| Tannic Acid (MIC90) | Candida spp. | 16 |
Antitubercular Activity (e.g., Carbonic Anhydrase β Inhibition)
A novel approach in the development of antitubercular drugs involves targeting β-carbonic anhydrases (β-CAs), which are crucial enzymes for the survival of Mycobacterium tuberculosis (Mtb). nih.gov The genome of Mtb encodes for three β-CAs (Rv1284, Rv3588c, and Rv3273), which have been identified as potential drug targets. nih.gov
Various classes of inhibitors have been designed and shown to inhibit these mycobacterial enzymes in vitro. nih.gov Sulfonamides were among the first classes of compounds investigated as inhibitors of Mtb β-CAs. nih.gov Carboxylic acid derivatives have also been explored as inhibitors, showing inhibition constants in the sub-micromolar to micromolar range against all three Mtb β-CAs. nih.gov
One particular Mtb β-CA, the product of the Rv3588c gene (mtCA 2), exhibits very high catalytic activity and has been shown to be essential for the growth of Mtb. slu.se Inhibition of this enzyme is therefore considered a promising strategy for developing new antituberculosis drugs with a novel mechanism of action. slu.se Several low nanomolar inhibitors of mtCA 2 have been identified, including acetazolamide, ethoxzolamide, and some 4-diazenylbenzenesulfonamides, with inhibition constants (KIs) ranging from 9 to 59 nM. slu.se
Immunomodulatory and Anti-inflammatory Mechanisms
Flavonoids are a class of natural compounds known to possess immunomodulatory and anti-inflammatory properties, primarily through their ability to modulate cytokine expression and secretion. mdpi.com Cytokines, such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α, are key mediators of the inflammatory response. mdpi.com High levels of these pro-inflammatory cytokines are associated with various chronic inflammatory diseases. mdpi.com
The mechanism by which flavonoids exert their effects often involves the regulation of key signaling pathways. For instance, they can influence the expression of cytokines by modulating transcription factors like NF-κB and AP-1. mdpi.com Certain flavonoids, such as quercetin, apigenin, and luteolin, have been specifically noted for their ability to reduce the expression and secretion of pro-inflammatory cytokines. mdpi.com
In addition to flavonoids, other compounds have also been shown to have anti-inflammatory effects through cytokine modulation. For example, hinokitiol has been observed to attenuate the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines, including IL-6, IL-1β, and CCL-2, in macrophages. nih.gov This suggests that such compounds could have therapeutic potential in managing inflammation-related conditions.
Antioxidant Properties
The antioxidant potential of quinolin-4(1H)-one scaffolds, particularly those with phenyl substitutions, has been a subject of significant scientific inquiry. The core structure lends itself to chemical modifications that can enhance its ability to neutralize free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Research into this compound and its analogues has revealed important structure-activity relationships that govern their antioxidant efficacy.
The primary mechanism by which many quinolone derivatives exert their antioxidant effects is through hydrogen atom transfer (HAT). This process involves the donation of a hydrogen atom from a hydroxyl group on the quinolone or its substituent to a free radical, effectively neutralizing it. The stability of the resulting radical on the antioxidant molecule is a crucial determinant of its potency.
A significant body of research has focused on the impact of hydroxylation on the antioxidant capacity of phenyl-substituted quinolinones. Studies on 2-phenylquinolin-4(1H)-one derivatives, which are structural isomers of the 1-phenyl counterparts, have demonstrated that the presence and position of hydroxyl groups on the phenyl ring are critical for antioxidant activity. It has been consistently shown that hydroxyl-substituted analogues exhibit moderate to high antioxidant activity. This increased activity is attributed to the hydrogen-donating capability of the phenolic hydroxyl groups.
For instance, the introduction of hydroxyl groups at various positions on the 2-phenyl ring of the quinolin-4(1H)-one scaffold has been found to significantly enhance its capacity to scavenge peroxyl radicals. This suggests that the phenyl ring serves as a key site for modification to improve the radical-scavenging properties of the molecule. The general consensus from these studies is that the additional hydrogen-donating groups directly contribute to the increased antioxidant potency.
The antioxidant activity of these compounds is often evaluated using a variety of assays that measure different aspects of their radical-scavenging and reducing capabilities. Commonly employed methods include the Ferric Reducing Antioxidant Power (FRAP) assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the Thiobarbituric Acid Reactive Substances (TBARS) assay. The FRAP assay measures the ability of an antioxidant to reduce ferric iron, while the ORAC assay quantifies the scavenging of peroxyl radicals. The TBARS assay is used to assess the extent of lipid peroxidation, and a reduction in TBARS levels indicates antioxidant protection.
While specific quantitative data for this compound itself is not extensively available in the public domain, the principles derived from its close analogues, such as the 2-phenylquinolin-4(1H)-ones, provide a strong foundation for understanding its potential antioxidant properties. The strategic placement of hydroxyl groups on the phenyl substituent is a key strategy for enhancing the antioxidant activity of this class of compounds.
Applications of 1 Phenylquinolin 4 1h One Beyond Medicinal Chemistry
Building Blocks in Complex Heterocyclic Synthesis
The quinolin-4-one nucleus serves as a foundational scaffold for the construction of polycyclic and fused heterocyclic systems. Although direct, one-step syntheses starting from the parent 1-phenylquinolin-4(1H)-one are not widely documented, its functionalized derivatives are key intermediates in creating elaborate molecular architectures. The strategic placement of reactive groups on the quinoline (B57606) ring allows for subsequent annulation reactions, where additional rings are built onto the existing framework.
A notable class of complex heterocycles synthesized from quinoline scaffolds are the pyrazoloquinolines. These compounds, which fuse a pyrazole (B372694) ring to the quinoline core, have been investigated for various chemical applications. The synthesis of these systems typically involves the cyclization of a pyrazole ring onto a pre-existing, functionalized quinoline structure. For example, derivatives such as 4-chloroquinolines or 4-hydroxy-3-formylquinolines are common starting points for reactions with hydrazine (B178648) or its derivatives to form the fused pyrazole ring. researchgate.netnih.govmdpi.com Specifically, the synthesis of pyrazolo[4,3-c]quinolines has been achieved by forming the pyrazole ring from intermediates like 4-chloro-3-formylquinolin-2(1H)-ones. researchgate.net These synthetic strategies highlight the role of the quinoline core as a robust platform upon which further heterocyclic complexity can be built. The resulting fused systems, such as 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones, are of interest for their unique chemical structures and properties. researchgate.netnih.gov
Intermediates in Fine Chemical Production
In the field of fine chemicals, derivatives of this compound serve as crucial intermediates, particularly in the manufacture of dyes. The tautomeric form of the compound, 4-hydroxy-1-phenylquinolin-2(1H)-one, acts as an effective coupling component in the synthesis of azo dyes. researchgate.net These dyes are valued for their application in coloring synthetic and natural fibers.
The synthesis involves a diazo coupling reaction, where the 4-hydroxy-1-phenylquinolin-2(1H)-one moiety is reacted with various diazotized aromatic amines. This reaction typically occurs at the C3 position of the quinoline ring, which is activated by the adjacent hydroxyl and carbonyl groups. This process has been used to create a diverse palette of 3-arylazo-4-hydroxy-1-phenyl-quinolin-2(1H)-one dyes. These compounds have been successfully applied as disperse dyes for coloring polyester (B1180765) fibers, producing a range of shades including yellow, orange, and brown.
The performance of these dyes has been systematically evaluated, showing good to excellent fastness properties on various fabrics. For instance, when applied to polyester, many of these dyes exhibit very good to excellent wash fastness. Similarly, their application as acid dyes on fibers like silk, wool, and nylon has been explored, demonstrating good dyeing properties and fastness on protein-based fibers. researchgate.net The versatility of the quinolinone core allows for the introduction of different substituents on the arylazo group, enabling the fine-tuning of the dye's color and performance characteristics.
| Substituent (R) on Arylazo Group | Resulting Shade on Polyester | Light Fastness | Wash Fastness |
|---|---|---|---|
| -H | Golden Yellow | Good | Excellent |
| 2-CH₃ | Yellow | Good | Excellent |
| 4-Cl | Brownish Yellow | Good | Excellent |
| 2-NO₂ | Orange | Fair | Very Good |
| 4-NO₂ | Brown | Fair | Very Good |
| 2,5-Cl₂ | Yellow | Good | Excellent |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Phenylquinolin-4(1H)-one derivatives, and how are they characterized?
- Methodology :
- Mannich Reactions : Derivatives can be synthesized via Mannich reactions using paraformaldehyde and amines (e.g., piperidine, morpholine) to introduce substituents at the 3-position. Yields range from 61% to 93%, with characterization via -NMR, -NMR, and HRMS .
- Retro-Mannich Reactions : Used to generate dimeric structures (e.g., 3,3’-methylenebis derivatives) with high yields (93%) .
- Reduction and Functionalization : LiAlH in THF followed by SOCl treatment enables reduction and subsequent functionalization of the quinolinone core .
Q. How are spectroscopic techniques employed to confirm the structure of quinolinone derivatives?
- Methodology :
- NMR Analysis : Key proton signals (e.g., aromatic protons at δ 6.2–8.5 ppm, methylene groups in Mannich adducts at δ 3.5–4.2 ppm) and carbon shifts (e.g., carbonyl at ~180 ppm) are diagnostic .
- HRMS : Molecular ion peaks (e.g., [M+H]) confirm molecular weights with accuracy <5 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in complex quinolinone syntheses?
- Methodology :
- Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., ZnCl) enhance Mannich reaction efficiency .
- Temperature Control : Elevated temperatures (80–100°C) improve paraformaldehyde reactivity but may require reflux conditions to avoid side reactions .
- Example : A 93% yield for dimeric 3,3’-methylenebis(2-aminoquinolin-4(1H)-one) was achieved using paraformaldehyde under mild heating .
Q. What strategies resolve contradictions in spectral data for structurally similar quinolinone derivatives?
- Methodology :
- Multi-Technique Validation : Combine -NMR, -NMR, and X-ray crystallography to distinguish isomers (e.g., regioisomers in Mannich adducts) .
- Crystallographic Refinement : Use SHELXL for high-resolution structure determination, resolving ambiguities in NOE or coupling constants .
Q. How are structure-activity relationships (SARs) analyzed for antimicrobial quinolinone derivatives?
- Methodology :
- Biological Assays : Test derivatives against bacterial/fungal strains using twofold serial dilution to determine minimal inhibitory concentrations (MICs). For example, fluoro-substituted amides showed MICs of 16–32 μg/mL against P. aeruginosa .
- Substituent Effects : Electron-withdrawing groups (e.g., -F) enhance antimicrobial activity by increasing membrane permeability .
Data Analysis and Interpretation
Q. How can crystallographic software (e.g., SHELX, ORTEP-3) improve structural elucidation of quinolinones?
- Methodology :
- SHELX Suite : SHELXL refines small-molecule structures against high-resolution data, addressing twinning or disorder in crystals .
- ORTEP-3 : Generates publication-quality thermal ellipsoid diagrams to visualize bond angles and torsional strain .
Q. What statistical approaches validate reproducibility in quinolinone synthesis?
- Methodology :
- Triplicate Experiments : Repeat syntheses under identical conditions to assess yield variability (e.g., ±5% deviation) .
- HPLC Purity Analysis : Compounds with >95% HPLC purity (e.g., derivative 50 ) confirm synthetic consistency .
Advanced Methodological Challenges
Q. How are computational tools integrated into synthetic planning for quinolinone derivatives?
- Methodology :
- Retrosynthesis Algorithms : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes for one-step syntheses, prioritizing high-yield pathways .
- DFT Calculations : Model transition states for retro-Mannich reactions to identify kinetic vs. thermodynamic products .
Q. What ethical and data-sharing considerations apply to quinolinone research?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
